molecular formula C11H15NO2 B13641056 Methyl 3-amino-3-(m-tolyl)propanoate

Methyl 3-amino-3-(m-tolyl)propanoate

Cat. No.: B13641056
M. Wt: 193.24 g/mol
InChI Key: CPKZXZUMMYNVHX-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid and contains an amino group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(3-methylphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene. This intermediate is then reduced to 3-methyl-β-aminostyrene, which is subsequently esterified with methanol to yield methyl 3-amino-3-(3-methylphenyl)propanoate .

Industrial Production Methods

In industrial settings, the production of methyl 3-amino-3-(3-methylphenyl)propanoate often involves catalytic hydrogenation of 3-methyl-β-nitrostyrene followed by esterification. The reaction conditions typically include the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(3-methylphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(3-methylphenyl)propanoate is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-amino-3-(3-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3

InChI Key

CPKZXZUMMYNVHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)OC)N

Origin of Product

United States

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